molecular formula C10H9N3O2 B1518892 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1153435-73-4

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1518892
M. Wt: 203.2 g/mol
InChI Key: GWMGVDAFFHIXCL-UHFFFAOYSA-N
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Description

“1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains an aminophenyl group, a pyrazole group, and a carboxylic acid group . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” were not found, similar compounds are often synthesized through various organic reactions. For example, Schiff bases, which are similar in structure, can be prepared through the reaction of an amine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of “1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” would likely be complex due to the presence of multiple functional groups. These groups can participate in various intermolecular interactions, affecting the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” would likely be influenced by the functional groups present in the molecule. For instance, the aminophenyl group could participate in various reactions, such as the Suzuki-Miyaura coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” would be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sensing Applications

  • Application Summary : Boronic acids, including 3-aminophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Glucose Detection

  • Application Summary : A highly sensitive glucose sensor was prepared using 3-aminophenylboronic acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer .
  • Methods of Application : The sensor was developed by a one-step method. Scanning Electron Microscopy confirmed the success of the functionalization of the SPCE due to the presence of clusters of boronic acid distributed on the carbon surface .
  • Results or Outcomes : The sensor was capable of selectively detecting glucose at a broad range of concentrations (limit of detection of 8.53 × 10 −9 M), not recognizing fructose and sucrose .

Safety And Hazards

The safety and hazards associated with “1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled and stored .

properties

IUPAC Name

1-(3-aminophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGVDAFFHIXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1153435-73-4
Record name 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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